

Experimental protocol for labeling oligonucleotides with (6-Aminohexyl)carbamic acid

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Compound of Interest

Compound Name: (6-Aminohexyl)carbamic acid

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Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for labeling oligonucleotides functionalized with a primary amine, such as a 6-aminohexyl linker, using N-hydroxysuccinimide (NHS) ester chemistry. This method is widely employed for attaching a variety of labels, including fluorescent dyes, quenchers, and other reporter groups, to oligonucleotides for a broad range of applications in molecular biology and diagnostics.

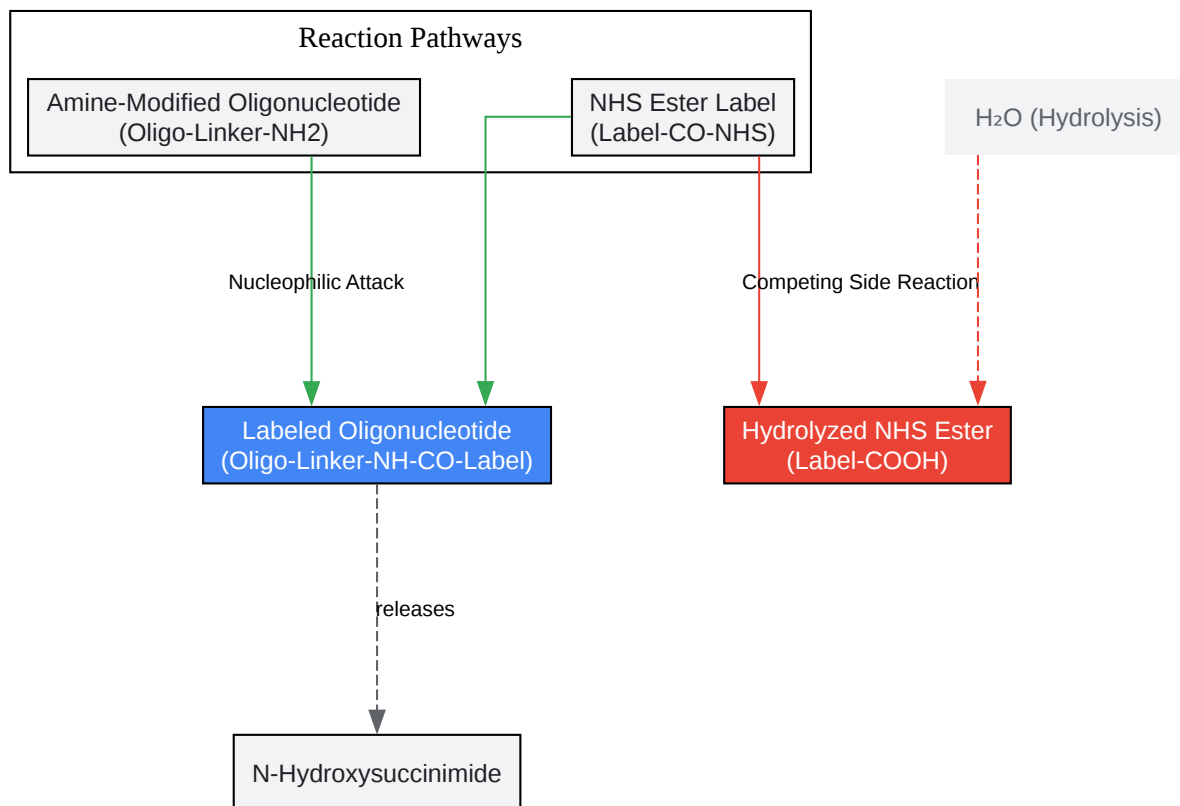
Introduction

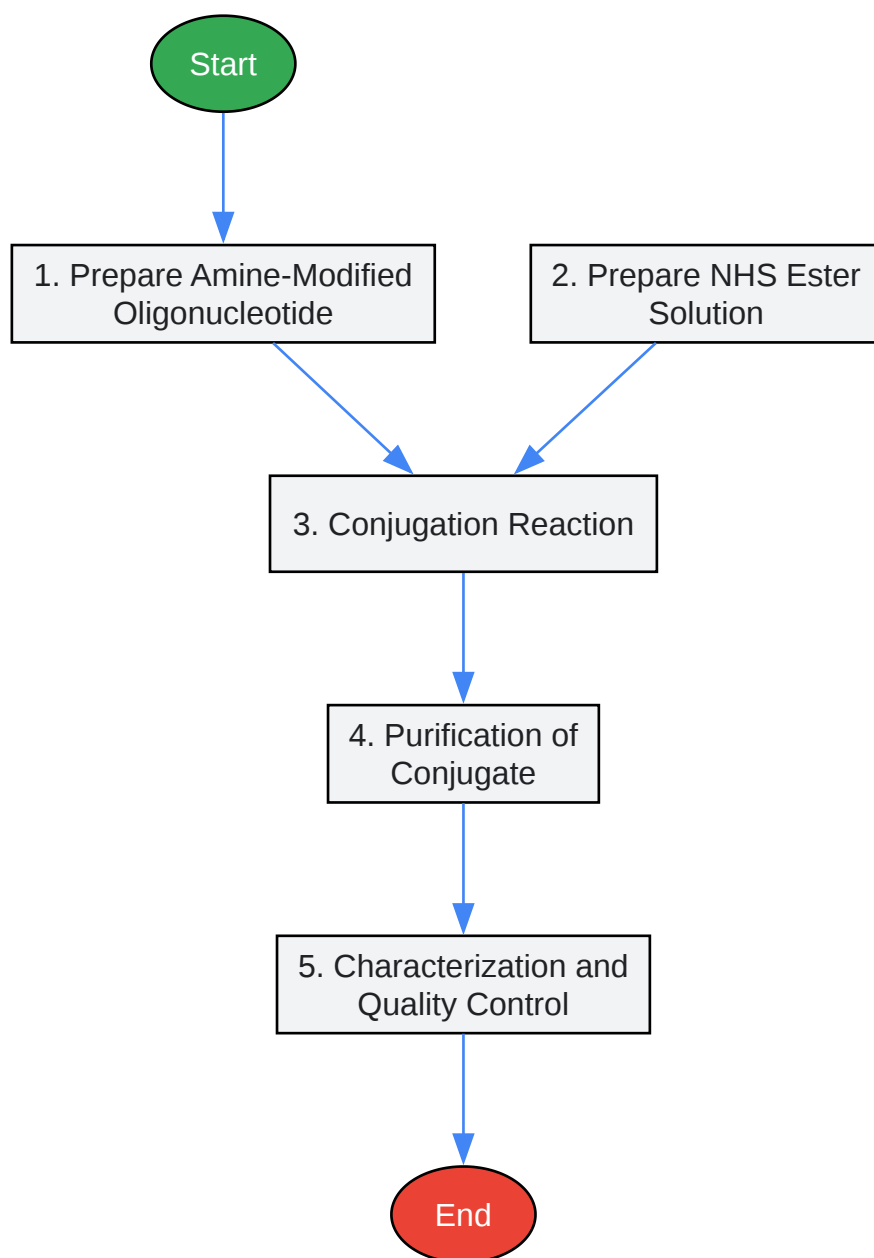
The chemical conjugation of functional molecules to oligonucleotides is a cornerstone of modern biotechnology and drug development.[1][2] Labeled oligonucleotides are indispensable tools for a multitude of applications, including gene sequencing, fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and targeted drug delivery. One of the most robust and widely used methods for this purpose is the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of the desired label.[3][4] This reaction forms a stable amide bond, providing a reliable method for oligonucleotide conjugation.[5]

The process involves an oligonucleotide that has been synthesized with a primary aliphatic amine group, typically at the 5' or 3' terminus, often introduced via a C6 linker (6-aminohexyl group). This amine-modified oligonucleotide is then reacted with an NHS ester-activated label in a suitable buffer.[3] The efficiency of this conjugation is dependent on several factors, including pH, buffer composition, and the purity of the starting materials.[4][5] Subsequent purification is crucial to remove unreacted label and byproducts, ensuring the high quality of the final conjugate for downstream applications.[6][7]

Chemical Reaction Pathway

The fundamental chemistry of this labeling protocol involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[5] A critical competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH values.[4][5] Therefore, careful control of the reaction conditions is essential for maximizing the conjugation efficiency.





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